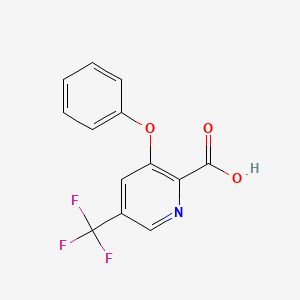

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Übersicht

Beschreibung

5-(Trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons .

Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Chemical Reactions Analysis

The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines can be achieved via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical and Chemical Properties Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

Interaction with Metals and Electronic Systems

The interaction of biologically significant ligands, including 3-pyridine carboxylic acids (a category to which 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid belongs), with metals has been studied extensively. These interactions can influence the electronic systems of such ligands, which is crucial for understanding their behavior in biological systems and their potential applications in medicinal chemistry. The effects of metals on the electronic system of these ligands have been examined using various spectroscopic techniques, providing insights into how these interactions can influence the stability and reactivity of the ligands, and by extension, their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antioxidant and Antimicrobial Properties

Phenolic compounds, such as Chlorogenic Acid, which share structural similarities with this compound, have been recognized for their broad spectrum of biological and pharmacological effects, including antioxidant and antimicrobial activities. These properties make them valuable in various applications, from food preservation to the development of therapeutic agents (Naveed et al., 2018).

Role in Biocatalysis and Bioconversion

The impact of carboxylic acids, including those related to this compound, on biocatalysts like Escherichia coli and Saccharomyces cerevisiae has been explored. Understanding how these compounds affect microbial cells is crucial for biotechnological applications, including the production of biofuels and bioplastics. These acids can influence cell membranes and internal pH, affecting the microbes' tolerance and productivity in bioconversion processes (Jarboe, Royce, & Liu, 2013).

Biodegradation and Environmental Impact

Studies on the biodegradation of polyfluoroalkyl chemicals, which are structurally related to this compound, have provided insights into their environmental fate. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their persistence in ecosystems (Liu & Avendaño, 2013).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s worth noting that the trifluoromethyl group in similar compounds has been shown to enhance the potency of drugs by facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with the inhibition of certain enzymes, which could potentially affect various biochemical pathways .

Pharmacokinetics

The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency , which could potentially influence the bioavailability of the compound.

Result of Action

The presence of a trifluoromethyl group in similar compounds has been associated with enhanced drug potency , which could potentially result in significant molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemische Analyse

Biochemical Properties

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the activity of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing the overall metabolic flux and levels of metabolites. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues also influences its overall efficacy and toxicity .

Eigenschaften

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTIMAFHFTWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

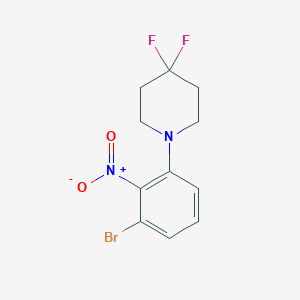

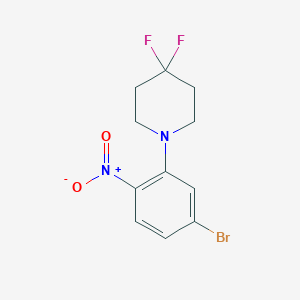

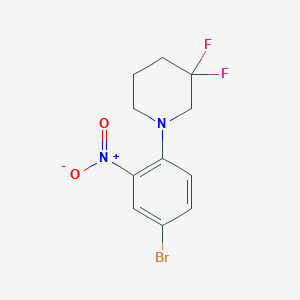

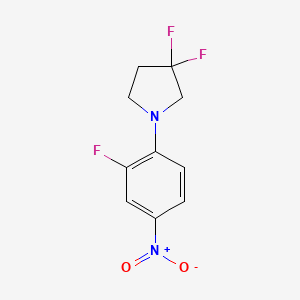

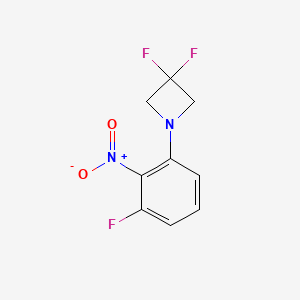

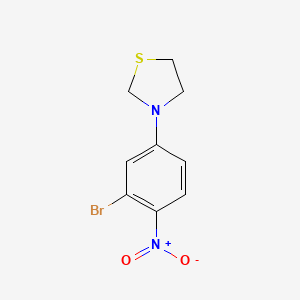

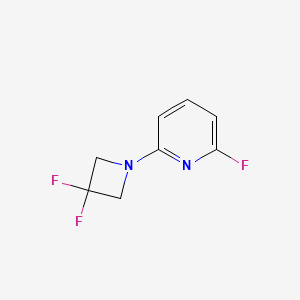

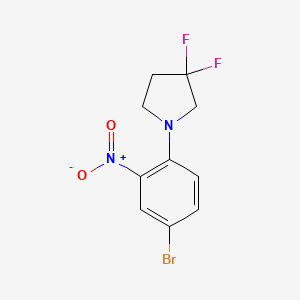

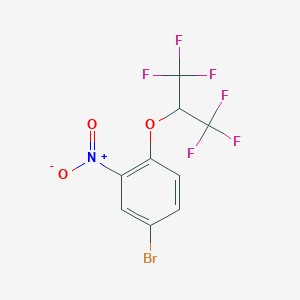

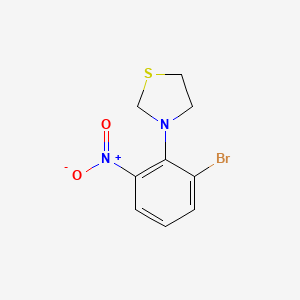

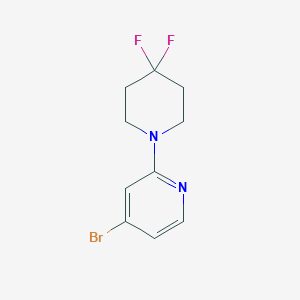

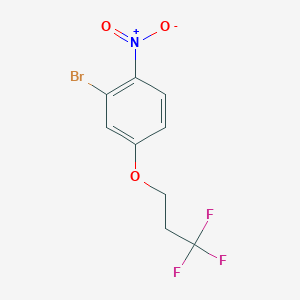

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.